methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate
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Overview
Description
Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrazole Quinoline is a nitrogenous tertiary base, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-ethyl-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of a base such as sodium hydroxide and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives.
Scientific Research Applications
Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these heterocycles.
Properties
IUPAC Name |
methyl 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAOSQDYOWHRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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